molecular formula C30H16F6O5 B11972706 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate CAS No. 303094-58-8

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B11972706
CAS No.: 303094-58-8
M. Wt: 570.4 g/mol
InChI Key: MJKLPFXIEHAHLP-UHFFFAOYSA-N
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Description

4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate is a chromene-based compound featuring a 4H-chromen-4-one core substituted with phenoxy, trifluoromethyl, and biphenyl-carboxylate groups. Chromene derivatives are widely studied for their liquid crystalline properties, biological activity, and structural versatility . The trifluoromethyl groups enhance thermal stability and lipophilicity, while the biphenyl moiety may influence π-π stacking interactions and molecular packing . This compound is of interest in materials science and medicinal chemistry due to its unique substitution pattern.

Properties

CAS No.

303094-58-8

Molecular Formula

C30H16F6O5

Molecular Weight

570.4 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 4-[4-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C30H16F6O5/c31-29(32,33)20-12-10-18(11-13-20)17-6-8-19(9-7-17)28(38)40-22-14-15-23-24(16-22)41-27(30(34,35)36)26(25(23)37)39-21-4-2-1-3-5-21/h1-16H

InChI Key

MJKLPFXIEHAHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting with the preparation of the chromen and biphenyl intermediates. The key steps include:

    Formation of the Chromen Core: This can be achieved through a cyclization reaction involving phenoxy and trifluoromethyl-substituted precursors under acidic or basic conditions.

    Introduction of the Biphenyl Moiety: The biphenyl structure is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the chromen and biphenyl intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen structure can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogous chromene derivatives lie in substituent groups, which dictate molecular weight, crystallinity, and functional behavior.

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 3-phenoxy, 2-(trifluoromethyl), 7-biphenyl-4-carboxylate (with 4'-CF₃) Not reported Enhanced π-π stacking due to biphenyl; high thermal stability from CF₃ groups
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate 7-CF₃, 3-carboxylate with heptyloxy-benzoyloxy 568.53 Liquid crystalline behavior; triclinic crystal system (P1)
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenazinecarboxylate 7-phenazinecarboxylate Not reported Extended aromatic system; potential fluorescence or electronic applications
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-chlorophenyl, morpholine-carboxylate 453.06 Improved solubility due to morpholine; potential bioactivity
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-methoxyphenyl, thiophene-carboxylate 462.4 Electron-rich thiophene enhances charge transport; methoxy increases polarity
3-(4-(tert-Butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-tert-butylphenoxy, thiophene-carboxylate 488.48 Bulky tert-butyl group improves thermal stability; thiophene aids π-conjugation

Functional and Application-Based Comparisons

  • Liquid Crystalline Behavior : The target compound’s biphenyl group may promote smectic or nematic phases, similar to heptyloxy-containing analogs (e.g., ), which exhibit triclinic packing and C–H···π interactions . However, the absence of long alkyl chains in the target compound likely reduces mesophase range compared to decyloxy or octyloxy derivatives .
  • The target’s biphenyl group could improve binding affinity in enzyme inhibition compared to single-ring systems .
  • Electronic Properties : Thiophene-carboxylate derivatives () demonstrate utility in organic electronics due to thiophene’s electron-rich nature, whereas the target’s biphenyl may serve in optoelectronic materials via extended conjugation .

Thermal and Chemical Stability

  • Trifluoromethyl groups universally enhance thermal stability across all analogs .
  • Alkyloxy chains (e.g., heptyloxy in ) lower melting points compared to rigid biphenyl or aromatic substituents .

Research Findings and Key Insights

  • Crystallography : The target compound’s biphenyl-carboxylate group likely adopts a planar conformation, facilitating dense molecular packing, as seen in related structures with C–H···π interactions .
  • Synthetic Flexibility : The 7-position carboxylate allows modular derivatization, enabling tuning for specific applications (e.g., liquid crystals, pharmaceuticals) .
  • Comparative Limitations : Unlike phenazine () or thiophene derivatives, the target compound’s biphenyl group may limit solubility in polar solvents, necessitating formulation strategies .

Biological Activity

The compound 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate is a member of the chromen derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C25H18F6O5
  • Molecular Weight : 508.39 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The chromen ring system can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The presence of phenoxy and trifluoromethyl groups enhances binding affinity to cellular receptors, influencing signaling pathways.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research indicates that chromen derivatives, including this compound, possess anticancer properties. They have been shown to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Inhibition of tubulin polymerization leads to G2/M phase arrest in cancer cells.
  • Caspase Activation : Induction of caspase-dependent apoptosis has been observed, which is crucial for the elimination of malignant cells .

Antimicrobial Properties

Studies suggest that this compound may also exhibit antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 25 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest

In Vivo Studies

Animal studies have shown promising results regarding the anti-inflammatory effects of this compound. Administration in murine models resulted in a significant reduction in paw edema induced by carrageenan, suggesting effective anti-inflammatory activity.

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